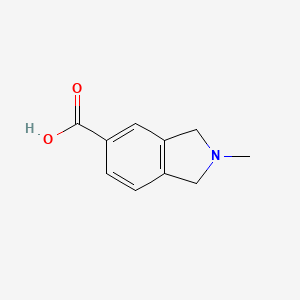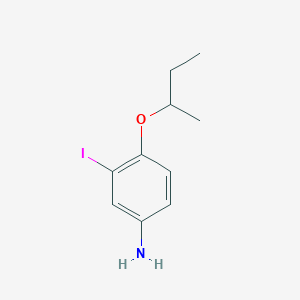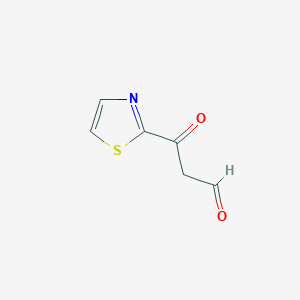
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C7H11BrN2S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide typically involves the reaction of 2-aminothiophenol with cyclohexanone under acidic conditions to form the benzo[d]thiazole ring. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of bacterial DNA gyrase B by binding to the enzyme’s active site, thereby preventing DNA replication and transcription in bacteria . Additionally, it inhibits casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Another derivative of benzo[d]thiazole with similar inhibitory properties.
4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine: A methylated derivative with distinct chemical properties.
Uniqueness
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide is unique due to its specific inhibitory activity against bacterial DNA gyrase B and its dual kinase inhibition properties. These characteristics make it a valuable compound for research in antibacterial drug development and cancer therapy .
Propriétés
Formule moléculaire |
C7H11BrN2S |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C7H10N2S.BrH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H |
Clé InChI |
WFPUHUVFCPZJLW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)N=C(S2)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
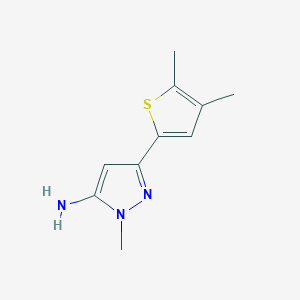
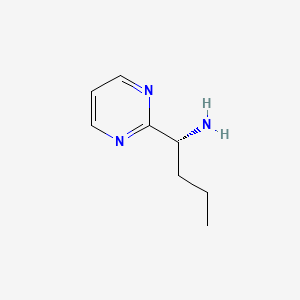
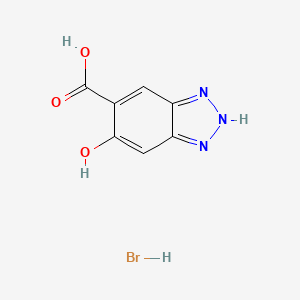
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

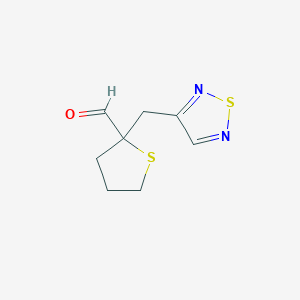
![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)
